molecular formula C4H9NOS B6142859 3-methoxypropanethioamide CAS No. 1016740-19-4

3-methoxypropanethioamide

Cat. No.: B6142859
CAS No.: 1016740-19-4
M. Wt: 119.19 g/mol
InChI Key: AYGNZQROJVNACM-UHFFFAOYSA-N
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Description

3-methoxypropanethioamide is an organic compound with the molecular formula C4H9NOS and a molecular weight of 119.19. It is a thioamide derivative, characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to an amine group and a methoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxypropanethioamide typically involves the reaction of 3-methoxypropanal with a thionating agent such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent. The reaction is carried out under anhydrous conditions and often requires heating to facilitate the formation of the thioamide group. The general reaction scheme is as follows:

3-methoxypropanal+Thionating agentThis compound\text{3-methoxypropanal} + \text{Thionating agent} \rightarrow \text{this compound} 3-methoxypropanal+Thionating agent→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

3-methoxypropanethioamide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thioamide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The thioamide group can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as halides or amines can be used to replace the methoxy group under basic conditions.

Major Products

Scientific Research Applications

3-methoxypropanethioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methoxypropanethioamide involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s observed biological effects. Additionally, the methoxy group may enhance the compound’s solubility and facilitate its transport within biological systems .

Properties

IUPAC Name

3-methoxypropanethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NOS/c1-6-3-2-4(5)7/h2-3H2,1H3,(H2,5,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYGNZQROJVNACM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016740-19-4
Record name 3-methoxypropanethioamide
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